

m-PEG7-CH2-OH as a Hydrophilic Linker: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	m-PEG7-CH2-OH	
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This technical guide provides a comprehensive overview of **m-PEG7-CH2-OH**, a monodisperse polyethylene glycol (PEG) derivative, and its application as a hydrophilic linker in drug development. Tailored for researchers, scientists, and drug development professionals, this document details the core physicochemical properties, experimental protocols, and strategic implementation of this linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Hydrophilic PEG Linkers

Polyethylene glycol (PEG) linkers are instrumental in modern drug design, serving as flexible, biocompatible spacers to connect molecular entities.[1] The incorporation of PEG chains, a process known as PEGylation, can significantly enhance the therapeutic properties of biomolecules and small drugs. Monodisperse PEGs, such as **m-PEG7-CH2-OH**, offer the advantage of a defined molecular weight and structure, ensuring homogeneity in the final conjugate, which is a critical aspect for regulatory approval and consistent pharmacological performance.[2]

The methoxy-terminated heptamer of ethylene glycol with a terminal hydroxyl group (**m-PEG7-CH2-OH**) provides a balance of hydrophilicity and a reactive handle for further chemical modification. Its hydrophilic nature is primarily leveraged to:

• Improve Solubility: Enhance the aqueous solubility of hydrophobic drug payloads or protein conjugates, mitigating aggregation issues.[3][4]



- Enhance Pharmacokinetics: Increase the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend plasma half-life.[2]
- Reduce Immunogenicity: The flexible PEG chain can create a hydration shell around the conjugate, masking it from the immune system.[2]
- Provide Spatial Separation: Act as a flexible spacer between the targeting moiety and the payload, allowing for optimal interaction with their respective biological targets.

Physicochemical Properties of m-PEG7-CH2-OH

Precise physicochemical data for **m-PEG7-CH2-OH** is not extensively available in peer-reviewed literature. The following tables summarize the available information for **m-PEG7-CH2-OH** and closely related monodisperse PEG alcohols to provide a representative profile.

Table 1: General Physicochemical Properties

Property	Value for m-PEG7- CH2-OH	Value for Related Compounds	Source
Chemical Name	2,5,8,11,14,17,20- heptaoxatricosan-23- ol	-	[5]
CAS Number	1807512-35-1	-	[5][6]
Molecular Formula	C16H34O8	C13H28O7 (m-PEG6- OH) C17H36O9 (m- PEG8-OH)	[5][7][8]
Molecular Weight	354.44 g/mol	296.36 g/mol (m- PEG6-OH) 384.46 g/mol (m-PEG8-OH)	[5][7][8]
Appearance	Solid Powder	-	[5]
Purity	≥98%	≥95% (m-PEG6-OH, m-PEG8-OH)	[5][7][8]

Table 2: Solubility, Lipophilicity, and Stability



Property	Value/Information	Source
Solubility	Soluble in water, DMSO, DCM, DMF (Reported for m-PEG8- acid, a closely related compound).	[2]
logP (Octanol-Water Partition Coefficient)	-1.7 (Computed XLogP3 for 2,5,8,11,14,17,20- Heptaoxadocosan-22-Amine, a very similar structure).	[9][10]
Storage Conditions	Dry, dark, and at -20°C for long-term storage (months to years).	[11][12]
Stability	PEG compounds can be susceptible to oxidation, especially when exposed to heat, light, and oxygen. Degradation can lead to the formation of aldehydes and carboxylates, resulting in a decrease in pH. Solutions are most stable when stored frozen and purged with an inert gas.	[13][14]

Experimental Protocols

The terminal hydroxyl group of **m-PEG7-CH2-OH** is not directly reactive with common functional groups on biomolecules under physiological conditions. Therefore, a two-step process involving activation of the hydroxyl group followed by conjugation is typically employed.

Synthesis of m-PEG7-CH2-OH (Representative Protocol)

A specific, detailed synthesis protocol for **m-PEG7-CH2-OH** is not readily available. However, monodisperse PEGs are generally synthesized via an iterative Williamson ether synthesis. The



following is a representative, chromatography-free method for a similar oligo(ethylene glycol) mono-p-toluenesulfonate, which can be subsequently hydrolyzed to the alcohol.

Materials:

- Oligo(ethylene glycol)
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Dichloromethane (DCM)
- Diethyl ether
- Sodium hydroxide (for subsequent hydrolysis)

Procedure:

- Dissolve the starting oligo(ethylene glycol) in a minimal amount of cold (0 °C) pyridine.
- Slowly add a solution of p-toluenesulfonyl chloride in DCM to the reaction mixture at 0 °C.
- Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
- Monitor the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, quench with water and extract the product with DCM.
- Wash the organic layer with saturated sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Precipitate the product by adding the concentrated solution to cold diethyl ether.
- Collect the precipitate by filtration and wash with cold diethyl ether.
- Dry the product under vacuum to yield the tosylated PEG.



 For conversion to the alcohol, the tosylate can be hydrolyzed under basic conditions (e.g., with NaOH).

Activation of m-PEG7-CH2-OH with Tosyl Chloride

Materials:

- m-PEG7-CH2-OH
- Tosyl chloride (TsCl)
- Triethylamine (TEA)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous sodium sulfate

Procedure:

- Dissolve **m-PEG7-CH2-OH** (1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0 °C in an ice bath.
- Add TEA (1.5 mmol, 0.22 mL) and DMAP (0.2 mmol, 30 mg).
- In a separate flask, dissolve tosyl chloride (1.5 mmol, 286 mg) in anhydrous DCM (5 mL).
- Add the TsCl solution dropwise to the m-PEG7-CH2-OH solution at 0 °C.
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.



- · Quench the reaction by adding water (10 mL).
- Separate the organic layer and wash it twice with a saturated solution of NaHCO3 (10 mL each) and then with brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
- The resulting m-PEG7-OTs can be purified by column chromatography on silica gel.

Conjugation of Activated m-PEG7 to a Peptide

This protocol describes the conjugation of an activated PEG linker (e.g., m-PEG7-OTs or a corresponding NHS-ester activated version) to the primary amine of a peptide.

Materials:

- Activated m-PEG7 linker (e.g., m-PEG7-OTs or m-PEG7-NHS ester)
- Peptide with a free primary amine (e.g., N-terminus or lysine side chain)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3.
- Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
- Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

- Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
- Dissolve the activated m-PEG7 linker in a small amount of an organic solvent compatible with the reaction buffer (e.g., DMSO or DMF).
- Add the activated m-PEG7 linker solution to the peptide solution. A molar excess of 10-50 fold of the PEG linker to the peptide is a common starting point.



- Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
- Monitor the reaction progress using analytical RP-HPLC or LC-MS.
- Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted PEG linker.
- Purify the PEGylated peptide from the unreacted peptide and excess PEG linker using preparative RP-HPLC.
- Lyophilize the pure fractions to obtain the final m-PEG7-peptide conjugate.

Characterization of m-PEG7-Conjugates

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Purpose: To assess the purity of the conjugate and separate it from unreacted starting materials.
- Typical Conditions:
 - Column: C18 or C4 column.
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - o Gradient: A linear gradient from low to high percentage of Mobile Phase B.
 - Detection: UV absorbance at 220 nm (for peptide backbone) and/or 280 nm (for aromatic residues).
 - Expected Outcome: The PEGylated conjugate will typically have a longer retention time than the un-PEGylated peptide due to the increased hydrophobicity of the PEG chain in the context of reverse-phase chromatography.



Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

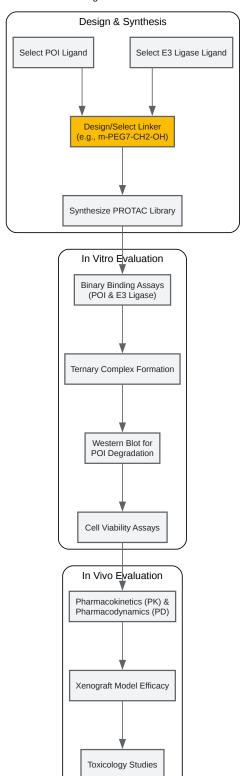
- Purpose: To confirm the identity and determine the molecular weight of the conjugate, thereby confirming the degree of PEGylation.
- Procedure:
 - \circ Co-crystallize the purified conjugate with a suitable matrix (e.g., sinapinic acid or α -cyano-4-hydroxycinnamic acid) on a MALDI target plate.
 - Acquire the mass spectrum in the positive ion mode.
- Expected Outcome: The mass spectrum will show a peak or a series of peaks corresponding
 to the molecular weight of the mono-PEGylated peptide. The mass difference between the
 un-PEGylated and PEGylated peptide should correspond to the mass of the m-PEG7 linker
 minus the mass of a water molecule (in the case of an amide bond formation).

Applications in Drug Development m-PEG7-CH2-OH in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[15] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component influencing the efficacy of the PROTAC.[16] A hydrophilic linker like **m-PEG7-CH2-OH** can:

- Enhance Solubility: Counteract the often high lipophilicity of the two ligands, improving the overall solubility and cell permeability of the PROTAC.[17]
- Provide Optimal Spacing and Flexibility: The length and flexibility of the PEG chain are crucial for allowing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[7]





PROTAC Design and Evaluation Workflow

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A typical workflow for the design and evaluation of PROTACs.



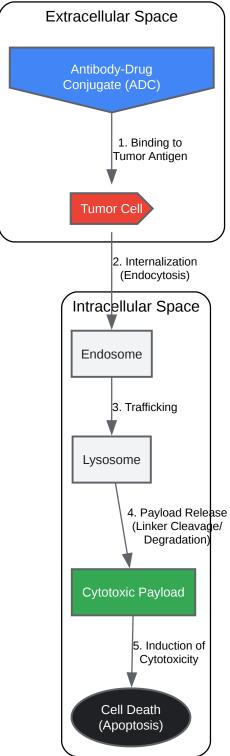
m-PEG7-CH2-OH in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[18] The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the payload in the target cancer cells. A hydrophilic, non-cleavable linker derived from **m-PEG7-CH2-OH** can:

- Improve ADC Solubility and Stability: The hydrophilic PEG chain can help prevent aggregation, especially at higher drug-to-antibody ratios (DAR).
- Enhance Pharmacokinetics: The increased hydrodynamic size can lead to a longer circulation half-life, allowing for greater accumulation in the tumor tissue.



ADC Internalization and Payload Release Pathway



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ADC internalization and payload release pathway.



Conclusion

m-PEG7-CH2-OH is a valuable hydrophilic linker for the development of advanced therapeutics. Its monodisperse nature ensures batch-to-batch consistency, while its physicochemical properties can be leveraged to improve the solubility, stability, and pharmacokinetic profiles of drug conjugates. Although specific quantitative data for this particular linker is sparse in the public domain, the general principles of PEGylation and the available data for related compounds provide a strong rationale for its use in the design of novel ADCs and PROTACs. The experimental protocols provided herein offer a foundation for the synthesis, activation, conjugation, and characterization of m-PEG7-CH2-OH based conjugates, enabling researchers to explore its potential in their drug development programs.

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